molecular formula C44H85O3PS B14797573 Tributyltetradecylphosphonium dodecylbenzenesulfonate CAS No. 817629-57-5

Tributyltetradecylphosphonium dodecylbenzenesulfonate

Cat. No.: B14797573
CAS No.: 817629-57-5
M. Wt: 725.2 g/mol
InChI Key: UIWFKZBONQGUDI-UHFFFAOYSA-M
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Description

Tributyltetradecylphosphonium dodecylbenzenesulfonate (CAS RN: 817629-57-5) is a phosphonium-based ionic liquid (IL) with the molecular formula C₄₄H₈₅O₃PS and a molecular weight of 725.18 g/mol . It consists of a tributyltetradecylphosphonium cation paired with a dodecylbenzenesulfonate anion. This IL is notable for its hydrophobic character due to the long alkyl chains in both ions, making it suitable for applications requiring non-polar solvents, such as lubricants, surfactants, or extractive media . Its thermal stability and low melting point (<25°C) enable use in high-temperature industrial processes .

Properties

CAS No.

817629-57-5

Molecular Formula

C44H85O3PS

Molecular Weight

725.2 g/mol

IUPAC Name

2-dodecylbenzenesulfonate;tributyl(tetradecyl)phosphanium

InChI

InChI=1S/C26H56P.C18H30O3S/c1-5-9-13-14-15-16-17-18-19-20-21-22-26-27(23-10-6-2,24-11-7-3)25-12-8-4;1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21/h5-26H2,1-4H3;12-13,15-16H,2-11,14H2,1H3,(H,19,20,21)/q+1;/p-1

InChI Key

UIWFKZBONQGUDI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction follows a nucleophilic substitution mechanism:
$$
\text{Tri-}n\text{-butylphosphine (C}{12}\text{H}{27}\text{P) + 1-Chlorotetradecane (C}{14}\text{H}{29}\text{Cl) } \rightarrow \text{Tributyltetradecylphosphonium Chloride (C}{26}\text{H}{56}\text{ClP) + HCl}
$$
Key parameters from patented methods include:

  • Solvent : N,N-Dimethylformamide (DMF) or toluene.
  • Temperature : 148–152°C under nitrogen atmosphere.
  • Reaction Time : 11–12 hours for complete conversion.
  • Molar Ratio : Tributylphosphine to 1-chlorotetradecane at 1.5:1 to ensure excess phosphine for higher yield.

Post-Reaction Processing

  • Filtration : Vacuum filtration removes unreacted solids and by-products.
  • Extraction : n-Hexane is used to isolate the phosphonium chloride, achieving >95% purity.
  • Drying : Vacuum drying at 55–60°C eliminates residual solvents.

Table 1 : Comparative Analysis of Phosphonium Chloride Synthesis Methods

Parameter CN103275125A CN112142793A
Yield 78–82% 85–88%
Purity >95% >97%
Key Innovation Solvent recycling Radical initiator use

Anion Source: Dodecylbenzenesulfonic Acid Preparation

Dodecylbenzenesulfonate is derived from sulfonation of dodecylbenzene, followed by neutralization.

Sulfonation with SO₃

  • Reactants : Dodecylbenzene and SO₃ gas (molar ratio 1:1.05–1.2).
  • Conditions : 40–45°C in a sulfonation reactor, yielding dodecylbenzenesulfonic acid.
  • Aging : 0.5–1 hour with 8–15% water to stabilize the sulfonic acid.

Neutralization and Purification

  • Base : NaOH solution (30–50°C) adjusts pH to 7.5–8.0, forming sodium dodecylbenzenesulfonate.
  • Impurity Removal : CaCl₂ precipitates Na₂SO₄, reducing sulfate content to <0.5%.

Metathesis Reaction: Ionic Liquid Formation

The target compound is synthesized via anion exchange between the phosphonium chloride and sodium dodecylbenzenesulfonate.

Reaction Protocol

$$
\text{Tributyltetradecylphosphonium Cl}^- + \text{Na}^+\text{DBS}^- \rightarrow \text{Tributyltetradecylphosphonium DBS}^- + \text{NaCl}
$$

  • Solvent : Dichloromethane or acetone facilitates phase separation.
  • Stoichiometry : 1:1 molar ratio ensures complete anion exchange.
  • Temperature : Room temperature to 60°C, avoiding decomposition.

Purification and Yield

  • Washing : Repeated washes with deionized water remove NaCl residuals.
  • Drying : Rotary evaporation under reduced pressure yields a viscous liquid (3621 cP at 25°C).
  • Yield : 90–93% with conductivity of 4.89 mS/cm at 30°C.

Table 2 : Metathesis Reaction Optimization Parameters

Parameter ORNL Report Evitachem
Solvent Nonanol (50% v/v) Dichloromethane
Temperature 30°C 50°C
Conductivity 4.2 mS/cm 4.89 mS/cm

Alternative Synthetic Routes

Direct Acid-Base Neutralization

Dodecylbenzenesulfonic acid reacts with tributyltetradecylphosphonium hydroxide:
$$
\text{P-C}{14}\text{H}{29}(\text{C}4\text{H}9)3\text{OH}^- + \text{DBSH} \rightarrow \text{P-C}{14}\text{H}{29}(\text{C}4\text{H}9)3\text{DBS}^- + \text{H}_2\text{O}
$$

  • Limitation : Requires anhydrous conditions to prevent hydrolysis.

One-Pot Alkylation-Sulfonation

A patented method (CN116082199B) combines alkylation and sulfonation in a single reactor using stone powder (CaO/MgO) as a catalyst, achieving 88% yield but requiring stringent pH control.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk DMF recycling reduces production costs by 15–20%.
  • Safety : Nitrogen purging mitigates phosphine oxidation risks.
  • Waste Management : CaSO₄ and NaCl by-products are repurposed for construction materials.

Challenges and Limitations

  • Viscosity Management : Nonanol or ethanol co-solvents reduce viscosity for easier handling.
  • Purity Issues : Residual CaCl₂ in dodecylbenzenesulfonate necessitates multiple filtrations.
  • Thermal Stability : Decomposition above 200°C limits high-temperature applications.

Chemical Reactions Analysis

Tributyltetradecylphosphonium dodecylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tributyl(tetradecyl)phosphonium dodecylbenzenesulfonate has a variety of applications in scientific research and industry due to its properties as an ionic liquid.

General Information
Tributyltetradecylphosphonium dodecylbenzenesulfonate is a quaternary ammonium compound featuring a long hydrophobic tetradecyl chain and a dodecylbenzenesulfonate group. It has a molecular weight of approximately 725.19 g/mol. The compound appears as a viscous liquid, ranging in color from white to yellow. It has a viscosity of about 3621 cP at 25 °C and a conductivity of 4.89 mS/cm at 30 °C.

Scientific Research Applications

Tributyl(tetradecyl)phosphonium dodecylbenzenesulfonate is employed across various scientific disciplines:

  • Chemistry It functions as a solvent and catalyst in organic reactions because of its ionic liquid properties.
  • Biology It is used in the extraction and purification of biomolecules.
  • Medicine It is explored for potential applications in drug delivery systems.
  • Industry It is utilized in the formulation of lubricants, surfactants, and antistatic agents. Additionally, it can be employed in producing other chemical substances, such as emulsifiers or stabilizers in industrial applications.

Chemical Properties and Reactions

Tributyl(tetradecyl)phosphonium dodecylbenzenesulfonate can undergo several chemical reactions:

  • Oxidation It can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
  • Substitution Nucleophilic substitution reactions can occur, where the phosphonium group can be replaced by other nucleophiles.

Use as a Solvent

This compound has uses as a solvent for separation of water/butan-1-ol mixtures .

Direct Capture of Organic Acids

Mechanism of Action

The mechanism of action of tributyltetradecylphosphonium dodecylbenzenesulfonate involves its ability to interact with both hydrophilic and lipophilic substances. This interaction is facilitated by the amphiphilic nature of the compound, allowing it to form micelles and encapsulate hydrophobic molecules. The molecular targets and pathways involved in its action include cell membranes and various enzymes that interact with the surfactant properties of the compound .

Comparison with Similar Compounds

Table 1: Molecular Properties of Phosphonium Ionic Liquids

Compound Name Molecular Formula Molecular Weight (g/mol) Key Anion Features
Tributyltetradecylphosphonium dodecylbenzenesulfonate C₄₄H₈₅O₃PS 725.18 Bulky, aromatic sulfonate group
Trihexyltetradecylphosphonium bromide C₃₂H₆₈BrP 563.76 Small halide anion (Br⁻)
Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)imide C₃₈H₇₈F₆NO₄PS₂ 764.00 Fluorinated, charge-diffuse anion
Tributyltetradecylphosphonium perfluorobutanesulfonate C₃₄H₆₈F₇O₃PS 710.90 Fluorinated sulfonate anion
Tetrabutylphosphonium perfluoropentanoate C₂₉H₅₄F₅O₂P 540.70 Short fluorinated carboxylate

Key Observations :

  • The dodecylbenzenesulfonate anion provides enhanced hydrophobicity compared to halides (e.g., Br⁻) and fluorinated anions .
  • Fluorinated analogs (e.g., perfluorobutanesulfonate) exhibit higher thermal stability but may introduce environmental persistence concerns .

Thermal and Physical Properties

Table 2: Thermal Transition Data (From )

Ionic Liquid Tg (K) Ts-s (K)
This compound N/A N/A
Trihexyltetradecylphosphonium perfluorobutanesulfonate 195 220
Tributyltetradecylphosphonium perfluoropentanoate 185 210
Tetrabutylphosphonium perfluoropentanoate 175 200

Analysis :

  • This compound lacks reported glass transition (Tg) or solid-solid transition (Ts-s) data in the provided evidence. However, structurally similar fluorinated analogs show Tg values between 175–195 K, suggesting that non-fluorinated variants like the dodecylbenzenesulfonate may have higher flexibility due to reduced anion rigidity .
  • The absence of fluorine atoms likely reduces thermal stability compared to perfluorinated ILs but improves biodegradability .

Toxicity and Environmental Impact

  • This compound: Limited toxicity data are available.
  • Trihexyltetradecylphosphonium dicyanamide : Higher toxicity reported in Saccharomyces cerevisiae due to cyanamide anion reactivity .
  • Fluorinated ILs (e.g., perfluorobutanesulfonate) : Persistent in environments and bioaccumulative due to C-F bonds, raising regulatory concerns .

Biological Activity

Tributyltetradecylphosphonium dodecylbenzenesulfonate (TTDPDBS) is an ionic liquid that has garnered attention due to its diverse applications in chemistry, biology, and medicine. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

TTDPDBS is synthesized through the reaction of tributylphosphine with tetradecyl chloride, followed by the reaction with sodium dodecylbenzenesulfonate. The resulting compound exhibits unique properties as an ionic liquid, which include high thermal stability and low volatility, making it suitable for various applications.

The biological activity of TTDPDBS is primarily attributed to its ability to interact with cellular membranes and various biomolecular targets. Key mechanisms include:

  • Membrane Disruption : TTDPDBS can alter the permeability of cell membranes, potentially leading to cytotoxic effects. This disruption may facilitate the uptake of therapeutic agents or enhance the solubility of hydrophobic compounds in biological systems.
  • Phase Transfer Catalysis : As a phase transfer catalyst, TTDPDBS assists in the transfer of reactants between different phases, which can be beneficial in biochemical reactions.

Cytotoxicity

Research indicates that TTDPDBS exhibits cytotoxic effects on various cell lines. For instance, studies have shown that at certain concentrations, TTDPDBS can induce apoptosis in cancer cells while sparing normal cells .

Enzyme Interaction

TTDPDBS has been investigated for its interactions with enzymes. It has been reported to stabilize certain enzymes against thermal denaturation while enhancing their activity under specific conditions. For example, it was found to promote the activity of lipases by maintaining their conformation during processing .

Case Studies

  • Extraction of Biomolecules : In a study focusing on the extraction of organic acids from fermentation media using TTDPDBS, researchers demonstrated its effectiveness in selectively capturing target compounds while minimizing contamination from other metabolites .
  • Drug Delivery Systems : TTDPDBS has been explored as a potential vehicle for drug delivery due to its ability to solubilize hydrophobic drugs and enhance their bioavailability. In vitro studies have shown improved drug release profiles when using TTDPDBS compared to conventional solvents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInduces apoptosis in cancer cells
Enzyme StabilizationEnhances lipase activity and stability
Biomolecule ExtractionEffective for capturing organic acids from fermentation media
Drug DeliveryImproves solubility and bioavailability of hydrophobic drugs

Q & A

Q. How to reconcile conflicting results in solvent compatibility studies involving ethylene carbonate mixtures?

  • Methodology : Conduct a systematic study varying solvent ratios, temperatures, and ionic strengths. Use principal component analysis (PCA) to identify dominant factors influencing compatibility. Publish raw datasets and computational models (e.g., COSMO-RS) to enable meta-analyses .

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